1,2-Diethyl-3,4,5,6-tetramethylbenzene
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Overview
Description
1,2-Diethyl-3,4,5,6-tetramethylbenzene is an organic compound with the molecular formula C14H22. It is a derivative of benzene, where four methyl groups and two ethyl groups are substituted on the benzene ring. This compound is known for its unique structural properties and is used in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-diethyl-3,4,5,6-tetramethylbenzene typically involves the alkylation of a tetramethylbenzene precursor. One common method is the Friedel-Crafts alkylation, where 1,2,3,4-tetramethylbenzene reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the yield and purity of the compound. The use of high-purity reagents and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,2-Diethyl-3,4,5,6-tetramethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of ethylated and methylated cyclohexanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,2-Diethyl-3,4,5,6-tetramethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-diethyl-3,4,5,6-tetramethylbenzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetramethylbenzene (Prehnitene): Similar structure but lacks ethyl groups.
1,2,4,5-Tetramethylbenzene (Durene): Another tetramethylbenzene isomer with different substitution pattern.
Uniqueness
1,2-Diethyl-3,4,5,6-tetramethylbenzene is unique due to the presence of both ethyl and methyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
33884-69-4 |
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Molecular Formula |
C14H22 |
Molecular Weight |
190.32 g/mol |
IUPAC Name |
1,2-diethyl-3,4,5,6-tetramethylbenzene |
InChI |
InChI=1S/C14H22/c1-7-13-11(5)9(3)10(4)12(6)14(13)8-2/h7-8H2,1-6H3 |
InChI Key |
NHBSDRVFXFTYBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C(=C1CC)C)C)C)C |
Origin of Product |
United States |
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